molecular formula C8H8N4 B1284585 6-(1H-pyrazol-1-yl)pyridin-3-amine CAS No. 154095-29-1

6-(1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B1284585
CAS No.: 154095-29-1
M. Wt: 160.18 g/mol
InChI Key: UUOKAVKPEMXSMG-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound with the molecular formula C8H8N4. It consists of a pyridine ring substituted with a pyrazole ring at the 6-position and an amine group at the 3-position.

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinases

Mode of Action

It has been observed that similar compounds can inhibit certain biochemical pathways . The compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Pharmacokinetics

Its molecular weight of 16018 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.

Result of Action

Similar compounds have been found to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .

Biochemical Analysis

Biochemical Properties

6-(1H-pyrazol-1-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to interact with aromatic amines, which are crucial in various biochemical pathways . The compound’s interactions are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate its binding to target molecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and metabolism. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to changes in the rates of biochemical reactions, thereby influencing overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and ability to form hydrogen bonds with target molecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1H-pyrazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the pyrazole-pyridine bond .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(1H-Pyrazol-1-yl)pyridin-3-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: 6-(1H-Pyrazol-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its brominated analogs, it exhibits different reactivity and potential biological activities. The presence of the amine group at the 3-position of the pyridine ring also differentiates it from other pyrazolo-pyridine derivatives, influencing its interaction with molecular targets .

Properties

IUPAC Name

6-pyrazol-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOKAVKPEMXSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154095-29-1
Record name 6-(1H-pyrazol-1-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Commercial 6-fluoropyridin-3-amine (500 mg, 4.46 mmol) was dissolved in 20 mL dry NMP. To it were added pyrazole (910 mg, 13.4 mmol) and cesium carbonate (4.4 g, 13.4 mmol). The mixture was stirred in a sealed tube at 120° C. for over the weekend (3 nights). The mixture was diluted with chloroform, washed with brine (3 times), dried, concentrated and subjected to flash column (0 to 30% EtOAc in DCM) to isolate 6-(1H-pyrazol-1-yl)pyridin-3-amine (120 mg, 17% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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